8-Nitroquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The compound is characterized by a quinoxaline ring substituted with a nitro group at the 8th position and a carboxylic acid group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nitration and carboxylation reactions. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form quinoxaline.
Nitration: The quinoxaline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline dioxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products:
Oxidation: Quinoxaline dioxides.
Reduction: 8-Aminoquinoxaline-6-carboxylic acid.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Nitroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Wirkmechanismus
The mechanism of action of 8-nitroquinoxaline-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the nitro and carboxylic acid groups.
8-Nitroquinoxaline: Similar structure but without the carboxylic acid group.
6-Carboxyquinoxaline: Similar structure but without the nitro group.
Uniqueness: 8-Nitroquinoxaline-6-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential in various scientific applications .
Eigenschaften
Molekularformel |
C9H5N3O4 |
---|---|
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
8-nitroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H5N3O4/c13-9(14)5-3-6-8(11-2-1-10-6)7(4-5)12(15)16/h1-4H,(H,13,14) |
InChI-Schlüssel |
MQZRJGRLRQLUFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.